molecular formula C11H9N5O5 B11016656 Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate

Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate

Cat. No.: B11016656
M. Wt: 291.22 g/mol
InChI Key: WNVRMXOEZDLNPF-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate is a chemical compound with a complex structure that includes a nitro group, a triazole ring, and a benzoate ester

Preparation Methods

The synthesis of Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the triazole ring. The nitro group is introduced through nitration reactions, and the triazole ring is formed via cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and triazole ring play crucial roles in its activity, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate can be compared with similar compounds like 3-nitro-1,2,4-triazol-5-one (NTO) and other nitro-triazole derivatives. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, NTO is known for its use in energetic materials due to its high energy density and stability .

Properties

Molecular Formula

C11H9N5O5

Molecular Weight

291.22 g/mol

IUPAC Name

methyl 3-nitro-5-(1,2,4-triazol-4-ylcarbamoyl)benzoate

InChI

InChI=1S/C11H9N5O5/c1-21-11(18)8-2-7(3-9(4-8)16(19)20)10(17)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,17)

InChI Key

WNVRMXOEZDLNPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NN2C=NN=C2)[N+](=O)[O-]

solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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